molecular formula C25H29N3O2 B1195806 Pleurostyline CAS No. 67257-79-8

Pleurostyline

Cat. No. B1195806
CAS RN: 67257-79-8
M. Wt: 403.5 g/mol
InChI Key: DKCWAFAXQGAJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pleurostyline is a lactam and an azamacrocycle.

Scientific Research Applications

1. Structural Analysis and Alkaloid Composition

Pleurostyline, identified as a macrocyclic spermidine alkaloid in Pleurostylia africana, exhibits a unique structure with spermidine incorporated in a 13-membered lactam ring fused with a cinnamoyl residue forming a 7-membered ring. This discovery expanded the understanding of alkaloid structures in plants. Pleurostylia africana also contains other spermidine alkaloids like celacinnine and cellallocinnine, showing interconvertibility under UV irradiation and rotational isomerism in their amide groups, as demonstrated through NMR spectroscopy (Wagner & Burghart, 1981).

2. Discovery of Hydroxylated Spermidine Alkaloids

Research on Pleurostylia opposita led to the identification of three new spermidine alkaloids: 7-hydroxypleurostyline, 7-hydroxycelacinnine, and 7′-hydroxy-7′,8′-dihydropleurostyline, alongside pleurostyline, celacinnine, and celallocinine. These findings contribute to the understanding of chemical diversity within this plant species (Seguineau et al., 1992).

3. Antimicrobial and Anti-inflammatory Properties

Pleurostylia capensis, another species in this genus, was studied for its antimicrobial, antioxidant, and anti-inflammatory activities. The ethyl acetate extracts showed strong antimicrobial activity against various bacteria and Mycobacterium smegmatis. Additionally, the ethanol extracts displayed potent antioxidant properties, further highlighting the potential medicinal applications of this plant (Razwinani, Tshikalange, & Motaung, 2014).

4. Cytotoxicity Studies

The study of Pleurostylia opposita also led to the discovery of sesquiterpene pyridine alkaloids, oppositines A and B, which demonstrated moderate cytotoxicity against HCT116 cell lines. This research adds to the understanding of the potential anticancer properties of compounds derived from Pleurostylia species (Whitson et al., 2006).

properties

CAS RN

67257-79-8

Product Name

Pleurostyline

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

7-phenyl-1,6,10-triazatricyclo[11.9.0.014,19]docosa-14,16,18,20-tetraene-9,22-dione

InChI

InChI=1S/C25H29N3O2/c29-24-18-22(20-9-2-1-3-10-20)26-15-6-7-17-28-23(14-16-27-24)21-11-5-4-8-19(21)12-13-25(28)30/h1-5,8-13,22-23,26H,6-7,14-18H2,(H,27,29)

InChI Key

DKCWAFAXQGAJSD-UHFFFAOYSA-N

SMILES

C1CCN2C(CCNC(=O)CC(NC1)C3=CC=CC=C3)C4=CC=CC=C4C=CC2=O

Canonical SMILES

C1CCN2C(CCNC(=O)CC(NC1)C3=CC=CC=C3)C4=CC=CC=C4C=CC2=O

Other CAS RN

67257-79-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pleurostyline
Reactant of Route 2
Pleurostyline
Reactant of Route 3
Pleurostyline
Reactant of Route 4
Pleurostyline
Reactant of Route 5
Pleurostyline
Reactant of Route 6
Pleurostyline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.